molecular formula C20H19N3O3S B13351838 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one

1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one

Cat. No.: B13351838
M. Wt: 381.4 g/mol
InChI Key: QMOYKMJLNFGDQW-UHFFFAOYSA-N
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Description

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a complex heterocyclic compound with a fascinating structure. Let’s break it down:

    1-Methyl: Indicates a methyl group (CH₃) attached to the nitrogen atom.

    1-Tosyl: Refers to a tosyl group (p-toluenesulfonyl, C₆H₄CH₃SO₂) attached to the imidazole ring.

    Benzo[d]imidazol: The core structure, a fused benzene and imidazole ring system.

    2,3-Dihydropyridin-4(1H)-one: A pyridine ring with a ketone group (C=O) at position 4.

Preparation Methods

Synthetic Routes::

    General Synthesis: One approach involves the condensation of an aromatic aldehyde (such as benzaldehyde) with o-phenylenediamine, followed by cyclization to form the imidazole ring.

    Regiocontrolled Synthesis: Recent advances in imidazole synthesis emphasize functional group compatibility and regioselectivity.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one can participate in various reactions:

    Oxidation: Oxidative processes can modify the methyl group or the imidazole ring.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Tosylation allows for further functionalization.

    Cyclization: Intramolecular cyclization reactions can form related heterocycles.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and tosylating agents (e.g., TsCl).

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Building block for more complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (enzymes, receptors) or pathways (e.g., signal transduction).

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one

InChI

InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3

InChI Key

QMOYKMJLNFGDQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C

Origin of Product

United States

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